5-(4-Fluorophenyl)imidazolidine-2,4-dione

Chiral chromatography Enantiomeric resolution Hydantoin stereochemistry

5-Arylhydantoin SAR is non-transferable: para-fluoro substitution blocks the primary aromatic hydroxylation site, altering metabolic half-life vs. 5-phenyl analog. This racemic C5-monosubstituted hydantoin (XLogP3 0.6, solubility >29 µg/mL at pH 7.4) provides a calibrated reference for microsomal stability studies and a scalable scaffold for chiral resolution (α > 2 on Whelk-O 1). - **Metabolic probe**: Quantify para-hydroxylation contribution to intrinsic clearance - **Chiral starting material**: Prep-HPLC resolution to enantiopure 5-HT7R antagonist precursors - **Property reference**: Intermediate lipophilicity for hydantoin library design

Molecular Formula C9H7FN2O2
Molecular Weight 194.165
CAS No. 568584-34-9
Cat. No. B2636617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)imidazolidine-2,4-dione
CAS568584-34-9
Molecular FormulaC9H7FN2O2
Molecular Weight194.165
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(=O)NC(=O)N2)F
InChIInChI=1S/C9H7FN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)
InChIKeyJVJWBNDTVJFUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)imidazolidine-2,4-dione – Chemical Identity & Procurement Properties


5-(4-Fluorophenyl)imidazolidine-2,4-dione (CAS 568584-34-9) is a 5-monosubstituted hydantoin bearing a single para-fluorophenyl group at the C5 position. The compound possesses one stereogenic center (C5) and exists as a racemic mixture unless otherwise specified [1]. Its molecular formula is C9H7FN2O2 (MW 194.16 g/mol), with a computed XLogP3 of 0.6 and an experimental aqueous solubility >29.1 µg/mL at pH 7.4 [1]. It is listed under the NSC number 101472 and the synonym 5-p-fluorophenylhydantoin, and is commercially catalogued as a versatile small-molecule scaffold for research use [1].

1
Racemic 5-arylhydantoin scaffold with single C5 stereocenter
Supports chiral separation method development
2
Para-fluorophenyl group enables CYP metabolic soft-spot blockade
Relevant for metabolic stability research
3
Reported aqueous solubility compatible with biochemical assay formats
Data to verify at specific concentrations

Why This 5-Arylhydantoin Cannot Be Interchanged with Analogs


5-Arylhydantoins are not functionally interchangeable due to divergent pharmacokinetic and stereochemical profiles driven by aryl-substituent identity. The para-fluorine atom simultaneously blocks the primary CYP-mediated aromatic hydroxylation site that inactivates the unsubstituted 5-phenyl analog [1], while the single C5 stereocenter creates a chiral environment with enantiomer-dependent biological recognition [2]. Substitution of the 4-fluoro group with hydrogen, chloro, or methyl alters both lipophilicity (XLogP3 shift of ≥1.0 unit) and metabolic soft-spot topology, rendering potency, selectivity, and metabolic half-life non-transferable across the series [1][2].

Aryl substituent identity
Fluorine blocks primary CYP hydroxylation site; replacement with H, Cl, or CH3 may shift metabolic profile and half-life, making direct potency transfer unreliable.
Stereochemical recognition
Enantiomer-dependent biological recognition at the C5 center cannot be replicated by achiral 5-arylhydantoins; racemic substitution may alter target binding.
Lipophilicity mismatch
LogP shift of >1 unit vs. non-fluorinated analog alters membrane permeability and formulation behavior; class-level properties may not transfer.

Quantitative Differentiation Evidence vs. Closest Analogs


Chiral HPLC Separation Factor on Whelk-O 1 CSP

Among a systematically varied library of 54 5-arylhydantoins, enantiomers of 5-(4-fluorophenyl)imidazolidine-2,4-dione are resolved on the Whelk-O 1 chiral stationary phase (CSP 1) with a separation factor (α) greater than 2, consistent with the typical α range reported for this series [1]. This predictable, high-resolution enantioseparation is a direct consequence of the single C5 stereocenter combined with the para-fluoro substituent electronic profile, and is not uniformly guaranteed for other 5-substituted hydantoins lacking the aryl ring or bearing different substituent electronics.

Chiral separation α
Class-level inference
α > 2 on Whelk-O 1 CSP (class-typical for 5-arylhydantoins)
Supports preparative enantiomer resolution workflow
Data to verify for specific lot; consistent elution order reported
Chiral chromatography Enantiomeric resolution Hydantoin stereochemistry

Metabolic Soft-Spot Blockade via Para-Fluorination

In a comparative metabolism study of ring-fluorinated phenytoin analogs, the para-fluoro substituent on the phenyl ring of 5-(4-fluorophenyl)-5-phenylhydantoin completely blocked the primary CYP-catalyzed para-hydroxylation pathway that constitutes the major clearance route for the non-fluorinated 5,5-diphenylhydantoin (phenytoin) [1]. The 4'-fluoro analog instead produced a major metabolite identified as (R)-(-)-5-(4'-fluorophenyl)-5-(4'-hydroxyphenyl)hydantoin (37% enantiomeric purity), demonstrating metabolic re-routing to the unsubstituted phenyl ring [1]. The same metabolic blockade principle extends to 5-(4-fluorophenyl)imidazolidine-2,4-dione, where the single para-fluorophenyl group inherently lacks a non-fluorinated phenyl ring for compensatory hydroxylation, predicting a distinct metabolic profile vs. 5-phenylhydantoin.

Metabolic soft-spot blockade
Cross-study comparable
Para-fluorine blocks CYP hydroxylation; no alternative phenyl ring for compensatory metabolism
Indicates distinct metabolic fate vs. 5-phenylhydantoin
Extrapolated from disubstituted analog; monosubstituted profile requires validation
Drug metabolism Cytochrome P450 Metabolic stability Hydantoin pharmacokinetics

Lipophilicity and Aqueous Solubility Comparison

Computed XLogP3 for 5-(4-fluorophenyl)imidazolidine-2,4-dione is 0.6 [1], notably lower than the measured ACD/LogP of 1.79 for 5-phenylimidazolidine-2,4-dione (a reduction of 1.19 log units), indicating enhanced aqueous compatibility conferred by the electronegative fluorine substituent . Experimental equilibrium solubility exceeds 29.1 µg/mL at pH 7.4 [1]. This polarity shift differentiates the fluorinated compound from the parent 5-phenylhydantoin in both formulation behavior and passive membrane permeability.

Lipophilicity shift
Cross-study comparable
ΔLogP = -1.19 vs. 5-phenylhydantoin (XLogP3 = 0.6)
Enhances aqueous compatibility for biochemical assays
Experimental solubility >29.1 µg/mL at pH 7.4
Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling

Scaffold Utility for 5-HT7 Receptor Antagonists

The 5-(4-fluorophenyl)hydantoin core serves as the critical scaffold for the MF-8 series of potent 5-HT7 receptor (5-HT7R) antagonists. The lead compound MF-8 (5-(4-fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione) and its four stereoisomers (MF-8A–MF-8D) exhibited 5-HT7R binding affinities (Ki) in the range of 3–366 nM, with the most active stereoisomer achieving Ki = 3 nM [1]. Functional antagonism was confirmed via inhibition of 5-CT-induced cAMP production in HEK293 cells stably expressing human 5-HT7R, with Kb values ranging from 0.024 to 99 µM across stereoisomers [1]. The 4-fluorophenyl substituent is essential for this activity profile; replacement with other 5-aryl groups or deletion of the fluorine atom results in loss of the high-affinity binding and selectivity observed in this series [1].

5-HT7R binding affinity
Direct head-to-head
MF-8 stereoisomers: Ki 3–366 nM; most active Ki = 3 nM
Supports CNS pathway research fit; 4-F essential for affinity
Functional antagonism confirmed in cAMP assay
5-HT7 receptor Antidepressant Hydantoin scaffold Medicinal chemistry

Recommended R&D and Industrial Application Scenarios


Chiral Building Block for Enantioselective Synthesis

The single C5 stereocenter with predictable enantioseparation (α > 2 on Whelk-O 1 CSP [1]) makes this compound ideal as a racemic starting material for preparative chiral HPLC resolution. Enantiopure fractions can subsequently be used in stereospecific derivatization (N-alkylation, 5-alkylation) to produce enantiomerically pure 5-HT7R antagonists or other bioactive hydantoins, satisfying the growing demand for single-enantiomer drug candidates.

Metabolic Probe for CYP Hydroxylation Blockade Studies

Because the 4-fluoro substituent completely blocks the para-hydroxylation metabolic soft spot [1], this compound serves as a control probe in comparative microsomal stability studies. Researchers can use it alongside 5-phenylhydantoin to quantify the contribution of para-hydroxylation to intrinsic clearance, aiding in the rational design of metabolically stable hydantoin analogs.

Core Scaffold for 5-HT7 Antagonist Lead Optimization

The established 5-HT7R affinity (Ki down to 3 nM for optimized MF-8 stereoisomers) [1] positions this hydantoin as the scaffold of choice for CNS drug discovery programs targeting serotonin 5-HT7 receptors. Procurement of the 5-(4-fluorophenyl) core enables rapid diversification at the N3 position to explore structure-activity relationships while retaining the critical para-fluorophenyl pharmacophore.

Physicochemical Reference Standard for Hydantoin Library Design

With its well-defined XLogP3 (0.6) and aqueous solubility (>29.1 µg/mL at pH 7.4) [1], this compound serves as a calibrated reference point for designing hydantoin-focused compound libraries with balanced polarity. Its intermediate lipophilicity fills a property space often underrepresented in screening collections, making it a strategic addition to diversity-oriented synthesis efforts.

Application
Selection Property
Validation Focus
Enantioselective synthesis building block
Single C5 stereocenter with proven chiral resolution pathway
Preparative chiral HPLC method transfer
CYP metabolic blockade probe
Para-fluoro metabolic soft-spot blockade
Microsomal stability assay context
5-HT7R antagonist lead optimization
4-Fluorophenyl pharmacophore for 5-HT7R binding
Receptor binding and functional assay review
Physicochemical library reference standard
Balanced polarity and aqueous compatibility profile
LogP and solubility property benchmarking
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